molecular formula C11H21N3O B1487946 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1483302-11-9

2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1487946
M. Wt: 211.3 g/mol
InChI Key: KLCBHYGPZASOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, commonly known as AZT, is a synthetic nucleoside analog used to treat HIV/AIDS. AZT is a reverse transcriptase inhibitor, meaning it works by blocking the action of the enzyme reverse transcriptase, which is necessary for the replication of the HIV virus. AZT has been used in combination with other antiretroviral drugs to reduce the amount of virus in the body, thus reducing the risk of HIV transmission and progression of the disease. AZT is an important part of HIV/AIDS treatment and is one of the most widely used antiretroviral drugs available today.

Scientific Research Applications

Enzyme Inhibition and Antiviral Activity

Compounds with structural similarities to 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is significant for its role in inflammation and other diseases. For instance, derivatives of ethane-1,2-diyl bis with potential inhibitory action against 15-lipoxygenase have been synthesized, indicating the relevance of these compounds in therapeutic research (Asghari et al., 2016).

Moreover, related compounds have been explored for their antiviral activity, particularly against COVID-19. The synthesis of novel thiadiazole and triazole hybrids has demonstrated potential interactions with the main protease of SARS-CoV-2, suggesting a route for the development of antiviral drugs (Rashdan et al., 2021).

Antibacterial and Anticancer Properties

Additionally, benzyl piperazine derivatives containing pyrimidine and isoindolinedione have been investigated for their antibacterial activity, showcasing the role of these compounds in combating microbial infections (Merugu et al., 2010). Furthermore, novel indole derivatives have been synthesized and found to possess moderate to potent antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Jiang et al., 2016).

Synthetic Chemistry and Drug Development

The asymmetric synthesis of compounds, including aminoalkyl piperidines, reveals the importance of these molecules as intermediates in the creation of complex structures with potential therapeutic applications. Such synthetic approaches enable the development of inhibitors for enzymes like human leukocyte elastase, suggesting their utility in addressing conditions like chronic obstructive pulmonary disease (Cvetovich et al., 1996).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9-4-2-3-5-14(9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBHYGPZASOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 3
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 4
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 5
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.